Chz868 -

Chz868

Catalog Number: EVT-264330
CAS Number:
Molecular Formula: C22H19F2N5O2
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHZ868 is a memger of the class of benzimidazoles that is benzimidazole that is substituted by methyl groups at positions 1 and 4, by a 2,4-difluoroanilino group at position 2, and by a (2-acetamidopyridin-4-yl)oxy group at position 5. It is a type II JAK2 inhibitor with antineoplastic activity. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a member of benzimidazoles, a member of acetamides, a member of pyridines, a difluorobenzene, an aromatic ether, a secondary amino compound and an aromatic amine.
Synthesis Analysis

The synthesis of CHZ868 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Benzimidazole Core: This involves the condensation of appropriate amines and carboxylic acids under acidic conditions.
  2. Introduction of Substituents: Specific functional groups are introduced to enhance binding affinity and selectivity towards JAK2.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

Technical details regarding the specific reagents, conditions, and yields are often proprietary but generally follow established protocols for synthesizing similar small molecules .

Molecular Structure Analysis

The molecular structure of CHZ868 reveals a complex arrangement that facilitates its interaction with JAK2. Key structural features include:

  • Benzimidazole Core: This core is critical for binding due to its ability to form hydrogen bonds with the hinge region of JAK2.
  • Substituents: The 2,4-difluorophenyl group enhances hydrophobic interactions within the binding pocket, contributing to its selectivity.
  • Binding Mode: CHZ868 engages with JAK2 through multiple interactions, including hydrogen bonds with specific amino acids such as Leu932 and Asp994, which are pivotal for its inhibitory action .

Structural Data

  • Molecular Formula: C17H15F2N3O
  • Molecular Weight: 321.32 g/mol
  • 3D Structure Visualization: Available through crystallographic data showing binding conformations within the JAK2 active site.
Chemical Reactions Analysis

CHZ868 undergoes several chemical interactions upon binding to JAK2:

  1. Inhibition Mechanism: It stabilizes the inactive conformation of JAK2, preventing phosphorylation by upstream kinases.
  2. Selectivity Profile: While it inhibits JAK2 effectively, it shows reduced activity against other kinases such as JAK1 and TYK2, which is crucial for minimizing side effects in therapeutic applications .
  3. Resistance Mechanisms: Certain mutations in JAK2 (e.g., G993A) have been shown to confer resistance to CHZ868, highlighting the importance of monitoring genetic variations in patients undergoing treatment .
Mechanism of Action

The mechanism by which CHZ868 exerts its effects involves:

  • Type II Inhibition: Unlike Type I inhibitors that bind to the active conformation of kinases, CHZ868 binds preferentially to the inactive form of JAK2, effectively blocking its activation.
  • Impact on Signaling Pathways: By inhibiting JAK2, CHZ868 reduces downstream signaling through pathways involving signal transducer and activator of transcription proteins (STATs), which are critical for cell proliferation and survival in hematological malignancies .

Data Supporting Mechanism

  • IC50 values indicate that CHZ868 has significantly lower concentrations required to inhibit JAK2 compared to other kinases, underscoring its specificity.
  • Studies have shown that treatment with CHZ868 leads to decreased phosphorylation levels of STAT5 and other downstream targets in affected cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Low water solubility but high permeability, which is advantageous for oral bioavailability.

Chemical Properties

  • Stability: Good metabolic stability under physiological conditions.
  • Blood Clearance: Moderate blood clearance rates make it suitable for therapeutic applications.

Relevant Data

  • In vitro studies demonstrate favorable pharmacokinetic properties with good absorption characteristics, making it an attractive candidate for clinical development .
Applications

CHZ868 is primarily utilized in scientific research and clinical settings focused on:

  • Treatment of Myeloproliferative Neoplasms: Particularly effective against conditions driven by JAK2 mutations.
  • Combination Therapies: Shows potential when used alongside other therapeutic agents such as dexamethasone in acute lymphoblastic leukemia models .
  • Research Tool: Used extensively in laboratory settings to study JAK signaling pathways and develop further inhibitors with improved efficacy against resistant mutations.
Introduction to JAK2 Inhibition in Myeloproliferative Neoplasms (MPNs)

Molecular Pathology of MPNs and JAK-STAT Signaling Dysregulation

Myeloproliferative neoplasms are clonal hematopoietic disorders characterized by excessive production of mature blood cells, with >95% of cases driven by constitutive activation of JAK-STAT signaling through mutations in JAK2, CALR, or MPL genes [1] [8]. The JAK2 V617F mutation in the pseudokinase domain (JH2) is the most prevalent molecular abnormality, occurring in approximately 95% of polycythemia vera (PV) and 50-60% of essential thrombocythemia (ET) or primary myelofibrosis (PMF) cases [8]. This mutation disrupts the autoinhibitory function of the JH2 domain, leading to ligand-independent activation of the kinase domain (JH1) and consequent hyperphosphorylation of downstream effectors including STAT3/5, PI3K/AKT, and MAPK pathways [1] [8].

JAK2 exon 12 mutations (found in 2-3% of PV) and mutations in the thrombopoietin receptor (MPL W515L/K in 3-5% of ET/PMF) similarly induce cytokine-independent dimerization and constitutive JAK2 activation [8]. Calreticulin (CALR) mutations (20-35% of ET/PMF) generate mutant proteins that bind MPL, triggering pathological JAK2 signaling. Notably, even "triple-negative" MPNs without these canonical drivers exhibit activated JAK-STAT signaling, confirming its central pathogenic role [8]. This signaling dysregulation promotes myeloproliferation, alters hematopoietic stem cell function, and drives inflammatory cytokine production, establishing JAK2 as a critical therapeutic target.

Table 1: Molecular Drivers of MPNs and JAK2 Activation Mechanisms

MPN SubtypePrimary Driver MutationsPrevalenceJAK2 Activation Mechanism
Polycythemia Vera (PV)JAK2 V617F~95%Disrupted JH2 autoinhibition
PV (V617F-negative)JAK2 exon 12 mutations2-3%Constitutive kinase dimerization
Essential Thrombocythemia (ET)JAK2 V617F50-60%Disrupted JH2 autoinhibition
CALR mutations20-25%MPL-mediated dimerization
MPL W515L/K3-5%Constitutive receptor activation
Primary Myelofibrosis (PMF)JAK2 V617F50-60%Disrupted JH2 autoinhibition
CALR mutations25-35%MPL-mediated dimerization
MPL W515L/K3-5%Constitutive receptor activation

Limitations of Type I JAK Inhibitors in MPN Therapy

First-generation JAK inhibitors (ruxolitinib, fedratinib) are ATP-competitive compounds classified as type I inhibitors that bind the active kinase conformation (DFG-in orientation). While clinically beneficial for reducing splenomegaly and systemic symptoms in myelofibrosis and PV, they exhibit significant limitations in disease modification [1] [2] [8]. Crucially, these agents rarely induce complete hematologic remissions or significantly reduce mutant allele burden (<15% of patients achieve >50% reduction in JAK2 V617F allele burden) [1] [2]. This therapeutic ceiling stems from several molecular mechanisms:

  • Persistence Phenotype: MPN cells develop adaptive resistance through JAK1/TYK2-mediated heterodimerization with JAK2, enabling trans-phosphorylation and reactivation of JAK-STAT signaling despite inhibitor presence [1] [2]. This persistence occurs without secondary mutations and is reversible upon drug withdrawal.
  • Cross-Persistence: Cells resistant to one type I inhibitor (e.g., ruxolitinib) exhibit cross-resistance to other type I agents (CYT387, BMS911543, SAR302503), evidenced by 5-30-fold increases in IC50 values [1].
  • Pathway Escape: Compensatory activation of parallel signaling cascades, particularly the MAPK/ERK pathway, maintains cell survival and proliferation during JAK2 inhibition [6] [8]. ERK signaling remains elevated via PDGFRα or splicing factor YBX1-mediated mechanisms, sustaining oncogenic transcription.
  • Stem Cell Resistance: JAK2 inhibitors fail to effectively target MPN-initiating stem cells, permitting disease persistence and potential relapse [8].

Table 2: Cross-Persistence of Type I JAK Inhibitors in Resistant MPN Models

InhibitorIC50 in Naïve SET2 Cells (μM)IC50 in Ruxolitinib-Persistent Cells (μM)Fold ChangeIC50 in CYT387-Persistent Cells (μM)
Ruxolitinib0.070.9012.9-fold0.47
CYT3870.174.2024.7-fold1.80
SAR3025030.412.305.6-fold1.50
BMS9115430.266.5025.0-fold1.60

Rationale for Developing Type II JAK2 Inhibitors

The limitations of type I inhibitors prompted exploration of allosteric inhibition strategies targeting alternative conformational states of JAK2. Type II inhibitors stabilize the inactive kinase conformation (DFG-out orientation), accessing a hydrophobic allosteric pocket adjacent to the ATP-binding site [1] [5] [8]. This mechanism offers several theoretical advantages:

  • Resistance Mitigation: By binding a less conserved region, type II inhibitors may retain activity against persistence mechanisms involving heterodimerization, as they prevent kinase domain activation regardless of partnering kinases [1].
  • Structural Vulnerability: The DFG-out conformation creates a deep pocket that can accommodate extended inhibitor scaffolds, potentially enhancing selectivity over other JAK family members [5] [8].
  • Mutant Allele Reduction: Preclinical evidence suggests type II inhibition may achieve deeper clone control by disrupting JAK2's scaffolding functions and promoting degradation [1] [4].

Early type II inhibitors like BBT594 demonstrated proof-of-concept but suffered from suboptimal pharmacokinetics, limited JAK2 selectivity, and insufficient potency (IC50 = 0.99 μM) [5]. CHZ868, a benzimidazole-derived type II inhibitor, emerged from targeted drug discovery efforts to overcome these limitations [1]. Its distinct chemical scaffold (C22H19F2N5O2) enables high-affinity binding to the DFG-out conformation, with significantly improved JAK2 specificity (IC50 = 0.11 μM) and cellular potency (GI50 = 59 nM in SET2 cells) compared to BBT594 [1] [5]. Molecular modeling reveals CHZ868 forms critical hydrogen bonds with JAK2's hinge region (Leu932) and salt bridges with Lys882, while its fluorophenyl group occupies the hydrophobic allosteric pocket, stabilizing the inactive kinase [5].

Table 3: Comparative Mechanisms of Type I vs. Type II JAK2 Inhibitors

PropertyType I Inhibitors (e.g., Ruxolitinib)Type II Inhibitors (CHZ868)Therapeutic Implications
Kinase Conformation TargetedActive (DFG-in)Inactive (DFG-out)Type II avoids resistance from heterodimer trans-activation
Binding SiteATP-binding pocket onlyATP pocket + hydrophobic allosteric pocketEnhanced selectivity potential for JAK2
Effect on Activation LoopDoes not prevent phosphorylationStabilizes unphosphorylated stateSustained kinase suppression
Activity Against Persistent CellsLimited by cross-persistenceRetains potency (low nM range)Overcomes adaptive resistance
Effect on Mutant Allele BurdenMinimal reduction in most patientsSignificant reduction in preclinical modelsPotential disease modification
Selectivity for JAK2 over JAK3Moderate (e.g., ruxolitinib JAK2/JAK3 IC50 ratio: ~5)High (CHZ868 JAK2/JAK3 IC50 ratio: >15)Reduced immunosuppressive effects

Properties

Product Name

Chz868

IUPAC Name

N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide

Molecular Formula

C22H19F2N5O2

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)

InChI Key

KQQLBXFPTDVFAJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CHZ868; CHZ 868; CHZ-868.

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.